Metalaxyl-M

Catalog No.
S644440
CAS No.
70630-17-0
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metalaxyl-M

CAS Number

70630-17-0

Product Name

Metalaxyl-M

IUPAC Name

methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1

InChI Key

ZQEIXNIJLIKNTD-GFCCVEGCSA-N

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Synonyms

Metalaxyl-M, R-Metalaxyl, Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC

Agricultural Science: Control of Fungal Diseases in Scallions

    Summary of Application: Metalaxyl-M is utilized in agriculture to manage fungal diseases in crops like scallions.

    Methods of Application: The compound is applied through foliar sprays or soil treatment to protect the plants. The application rates and intervals are determined based on the crop type and the severity of the disease.

    Results and Outcomes: Studies have shown that Metalaxyl-M can significantly reduce the incidence of fungal diseases, leading to healthier crops and improved yields.

Environmental Toxicology: Risk Assessment of Metalaxyl-M Residues

Food Safety: Dietary Exposure and Hepatotoxicity Risk

Pesticide Regulation: Peer Review and Approval Conditions

Plant Pathology: Disease Management in Various Crops

Chemical Analysis: Residue Detection and Quantification

Plant Immunity Research: Enhancing Disease Resistance

Biochemistry: Mechanism of Action Studies

Horticulture: Post-Harvest Disease Management

Metabolomics: Understanding Metabolic Perturbations

Pesticide Chemistry: Development of Chiral Pesticides

Phytopathology: Novel Disease Control Strategies

Regulatory Science: Risk Assessment and Approval

Environmental Science: Dissipation and Degradation Studies

Toxicology: Evaluating Human Health Risks

Metalaxyl-M, also known as mefenoxam, is an acylalanine fungicide primarily used in agriculture to combat various plant pathogens, particularly those from the water mold group, such as Phytophthora and Pythium. Its chemical structure is characterized by the formula methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate. Metalaxyl-M is the optically pure form of metalaxyl and is recognized for its systemic action, meaning it can be absorbed and translocated within plants, providing effective disease control across various crops including vegetables and ornamentals .

The chemical reactivity of Metalaxyl-M involves several key transformations. It primarily undergoes hydrolytic and oxidative processes, leading to various metabolites. The main pathways include:

  • Hydrolytic Cleavage: Breakdown of the carboxyl methyl ester group.
  • Oxidation: Conversion of the toluene methyl side-chain to benzylic alcohol derivatives.
  • Dealkylation: Removal of alkyl groups from the aniline moiety.
  • Conjugation: Formation of glucuronide and sulfate conjugates for excretion .

These reactions contribute to its metabolism in organisms, leading to the formation of several metabolites that can be detected in urine and feces.

Metalaxyl-M exhibits potent antifungal properties by inhibiting nucleic acid synthesis in fungi, which disrupts their growth and reproduction. It is particularly effective against Phytophthora infestans, a significant pathogen in potato crops. The mechanism involves interference with the production of essential cellular components needed for fungal survival . Studies have shown that Metalaxyl-M can induce physiological changes in non-target organisms, indicating its potential ecological impact .

The synthesis of Metalaxyl-M typically involves a multi-step process starting from 2,6-xylyl derivatives. A common synthetic route includes:

  • Alkylation: 2,6-Xylidine is reacted with methyl 2-bromopropionate to yield an alanine derivative.
  • Acid Chloride Reaction: The resultant compound is then treated with methoxyacetic acid chloride to produce racemic metalaxyl.
  • Resolution: The racemic mixture can be resolved into its active R-enantiomer, which retains higher fungicidal activity compared to the S-enantiomer or the racemate .

This synthetic pathway enables the production of both metalaxyl and its more effective derivative, Metalaxyl-M.

: Spraying on crops to prevent fungal infections during growth.
  • Soil Drenching: Direct application to soil to control root diseases caused by pathogens like Phytophthora and Pythium.
  • It is particularly valued for its effectiveness at lower application rates compared to its predecessor, metalaxyl .

    Research has indicated that Metalaxyl-M interacts differently with various biological systems compared to its racemic counterpart. For instance, studies on aquatic organisms have shown that Metalaxyl-M can have more pronounced toxic effects than metalaxyl itself, affecting physiological indicators and enzyme activities in species such as Tubifex tubifex . These findings highlight the need for careful consideration of environmental impacts when applying this fungicide.

    Metalaxyl-M shares structural similarities with other fungicides but exhibits unique properties that enhance its efficacy. Below are some comparable compounds:

    Compound NameChemical StructureUnique Features
    MefenoxamR-enantiomer form of metalaxylMore effective at lower doses; primarily targets oomycetes
    BenalaxylSimilar acylalanine structureBroader spectrum but less effective against certain pathogens
    DimethomorphMorpholine-based fungicideDifferent mode of action; targets cell wall synthesis

    Metalaxyl-M's unique efficacy stems from its specific stereochemistry, allowing it to perform better against resistant strains of pathogens compared to other similar compounds .

    XLogP3

    1.6

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    279.14705815 g/mol

    Monoisotopic Mass

    279.14705815 g/mol

    Heavy Atom Count

    20

    LogP

    1.65 (LogP)

    UNII

    F1Q54ONN4H

    GHS Hazard Statements

    H302: Harmful if swallowed [Warning Acute toxicity, oral];
    H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

    Vapor Pressure

    1.18e-05 mmHg

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    70630-17-0

    Wikipedia

    Metalaxyl-m

    Use Classification

    Agrochemicals -> Pesticides
    Environmental transformation -> Pesticides (parent, predecessor)

    Dates

    Modify: 2023-08-15

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